molecular formula C19H15ClN2O4 B246008 N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide

N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide

Cat. No. B246008
M. Wt: 370.8 g/mol
InChI Key: GRTBBPGUQXESCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide selectively binds to the active site of BTK and inhibits its kinase activity. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide leads to the disruption of B-cell receptor signaling and the induction of apoptosis in malignant B-cells.
Biochemical and Physiological Effects:
N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to selectively inhibit BTK and block B-cell receptor signaling in preclinical models of B-cell malignancies, leading to apoptosis of malignant B-cells. In addition, N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to reduce inflammation in preclinical models of autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and COPD. N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide in lab experiments is its selectivity for BTK, which allows for the specific targeting of B-cell receptor signaling. Another advantage is its favorable safety profile, which allows for the use of therapeutic doses without significant toxicity. One limitation is the lack of clinical data on the efficacy and safety of N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide in humans, which limits its potential application in clinical settings.

Future Directions

For N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide include the investigation of its efficacy and safety in clinical trials for B-cell malignancies, autoimmune diseases, and inflammatory disorders. In addition, the development of combination therapies with N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide and other targeted agents, such as PI3K inhibitors and PD-1 inhibitors, may enhance its therapeutic potential. The identification of biomarkers that predict response to N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide may also help to personalize treatment for patients with B-cell malignancies and autoimmune diseases. Finally, the investigation of N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide in other disease settings, such as viral infections and graft-versus-host disease, may expand its potential clinical applications.

Synthesis Methods

The synthesis of N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide involves several steps, including the reaction of 3-chlorobenzoic acid with 4-methoxyaniline to form 3-(4-methoxyphenyl)benzoic acid. This intermediate is then reacted with furfurylamine in the presence of a coupling agent to yield N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide. The overall yield of the synthesis is around 40%, and the purity of the final product is greater than 99%.

Scientific Research Applications

N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to selectively inhibit BTK and block B-cell receptor signaling, leading to apoptosis of malignant B-cells. N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide has also been investigated as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).

properties

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

IUPAC Name

N-[3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C19H15ClN2O4/c1-25-16-8-7-14(21-19(24)17-6-3-9-26-17)11-15(16)22-18(23)12-4-2-5-13(20)10-12/h2-11H,1H3,(H,21,24)(H,22,23)

InChI Key

GRTBBPGUQXESCD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.